Sulfate d'iobenguane

Vue d'ensemble

Description

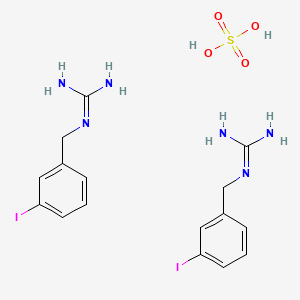

Hém sulfate de m-iodobenzylguanidine: est un composé chimique qui présente une structure similaire à celle du neurotransmetteur noradrénaline. Il est souvent utilisé sous sa forme radioiodée pour des applications cliniques, en particulier dans le diagnostic et le traitement des tumeurs adrénergiques. Le composé est connu pour sa capacité à s'accumuler sélectivement dans les tissus riches en neurones sympathiques et en tumeurs neuroendocrines .

Applications De Recherche Scientifique

m-Iodobenzylguanidine hemisulfate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of radioiodine-labeled compounds for imaging and therapy.

Biology: Studied for its role in inhibiting ADP-ribosylation and affecting mitochondrial respiration.

Medicine: Clinically used in the diagnosis and treatment of neuroendocrine tumors, such as neuroblastoma and pheochromocytoma.

Industry: Employed in the development of radiopharmaceuticals for targeted cancer therapy .

Mécanisme D'action

Target of Action

Iobenguane sulfate, also known as m-Iodobenzylguanidine hemisulfate or m-Iodobenzyl guanidine sulfate, primarily targets adrenergic nerve terminals . These nerve terminals are part of the sympathetic nervous system and play a crucial role in the body’s fight-or-flight response.

Mode of Action

The structure of Iobenguane sulfate is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles . This uptake and storage mechanism allows Iobenguane sulfate to be used as a diagnostic radiopharmaceutical agent.

Biochemical Pathways

Iobenguane sulfate is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . It is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues . This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .

Pharmacokinetics

Iobenguane sulfate is rapidly cleared from systemic circulation . It is then collected in adrenergically innervated tissues . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its use as a diagnostic radiopharmaceutical agent .

Result of Action

The primary result of Iobenguane sulfate’s action is the ability to locate pheochromocytomas and neuroblastomas . These are types of tumors that can metabolize noradrenaline . The radioisotope used can either be iodine-123 for imaging or iodine-131 for destruction of tissues that metabolize noradrenaline .

Action Environment

The action, efficacy, and stability of Iobenguane sulfate can be influenced by various environmental factors. For instance, patients with renal insufficiency may experience increased radiation exposure and impaired imaging results . Additionally, certain drugs that block norepinephrine uptake or deplete norepinephrine stores may decrease Iobenguane sulfate uptake in neuroendocrine tumors .

Analyse Biochimique

Biochemical Properties

The structure of Iobenguane sulfate is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, Iobenguane sulfate is stored in the presynaptic storage vesicles .

Cellular Effects

Iobenguane sulfate is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . It localizes to adrenergic tissue and thus can be used to identify the location of tumors such as pheochromocytomas and neuroblastomas .

Molecular Mechanism

Iobenguane sulfate is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . It is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues . This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .

Temporal Effects in Laboratory Settings

In a first-in-human phase 1 clinical study performed on 12 healthy adults with a high-specific-activity carrier-free formulation of Iobenguane sulfate, it was found that the organ distribution and whole-body retention were similar to those of conventional Iobenguane sulfate .

Dosage Effects in Animal Models

The lethal dose (LD50) of Iobenguane sulfate varies depending on the animal model. For instance, the oral LD50 in mice is 300 mg/kg, while in rabbits it is 3200 mg/kg, and in rats it is 980 mg/kg .

Transport and Distribution

Iobenguane sulfate is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . It is rapidly cleared from systemic circulation and collected in adrenergically innervated tissues .

Subcellular Localization

Iobenguane sulfate is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . The process in which this occurs is closely related to the mechanism employed by norepinephrine and its transporter in vivo .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'hém sulfate de m-iodobenzylguanidine implique généralement la réaction de la m-iodobenzylamine avec la cyanamide en conditions acides pour former le dérivé guanidine. La réaction est réalisée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et nécessite un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle: La production industrielle de l'hém sulfate de m-iodobenzylguanidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de la chromatographie liquide haute performance (CLHP) et la détection ultraviolette pour surveiller la pureté et identifier les impuretés éventuelles. Le composé est ensuite cristallisé et purifié pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions: L'hém sulfate de m-iodobenzylguanidine subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former les quinones correspondantes.

Réduction: Les réactions de réduction peuvent convertir le groupe iodo en un atome d'hydrogène.

Substitution: Le groupe iodo peut être substitué par d'autres groupes fonctionnels, tels que des groupes amino ou hydroxyle.

Réactifs et conditions courantes:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools en conditions basiques.

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la benzylguanidine substituée, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

L'hém sulfate de m-iodobenzylguanidine a une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme précurseur dans la synthèse de composés radiomarqués à l'iode pour l'imagerie et la thérapie.

Biologie: Étudié pour son rôle dans l'inhibition de l'ADP-ribosylation et l'impact sur la respiration mitochondriale.

Médecine: Utilisé cliniquement dans le diagnostic et le traitement des tumeurs neuroendocrines, telles que le neuroblastome et le phéochromocytome.

Industrie: Employé dans le développement de produits radiopharmaceutiques pour la thérapie anticancéreuse ciblée .

Mécanisme d'action

Le mécanisme d'action de l'hém sulfate de m-iodobenzylguanidine implique sa captation sélective par les tissus riches en neurones sympathiques via les transporteurs de noradrénaline. Une fois à l'intérieur des cellules, le composé inhibe la mono-ADP-ribosylation dépendante de l'arginine, altère la respiration mitochondriale, stimule la glycolyse et empêche la différenciation terminale des myoblastes squelettiques . Ces actions contribuent à ses propriétés antiprolifératives et proapoptotiques, ce qui le rend efficace dans le ciblage des tumeurs neuroendocrines .

Comparaison Avec Des Composés Similaires

Composés similaires:

m-Bromobenzylguanidine: Structure similaire, mais avec un atome de brome au lieu d'iode.

p-Iodobenzylguanidine: L'atome d'iode est positionné en para du groupe benzyle.

m-Iodobenzylamine: Ne possède pas le groupe guanidine, mais conserve la structure benzyle substituée par de l'iode

Unicité: L'hém sulfate de m-iodobenzylguanidine est unique en raison de sa forte affinité pour les transporteurs de noradrénaline et de sa capacité à être radioiodée pour des applications cliniques. Son accumulation sélective dans les tissus neuroendocrines et les tumeurs en fait un outil précieux à la fois en imagerie diagnostique et en thérapie anticancéreuse ciblée .

Propriétés

IUPAC Name |

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNACDNPGABUBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22I2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87862-25-7 | |

| Record name | Iobenguane sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087862257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOBENGUANE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8I0922465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.